Gingerglycolipid B
Overview
Description
Gingerglycolipid B is an organic compound belonging to the class of glycosylmonoacylglycerols. These compounds are characterized by a glycosylglycerol moiety carrying exactly one fatty acyl chain attached through an ester linkage . This compound is found in ginger (Zingiber officinale Roscoe) and has been studied for its various biological activities, including anti-ulcer and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gingerglycolipid B involves the esterification of a glycosylglycerol with a fatty acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of ginger rhizomes followed by purification. The extraction process involves the use of solvents like ethanol or methanol to extract the lipid compounds from the ginger rhizomes. The extract is then subjected to chromatographic separation to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the fatty acyl chain is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester linkage to an alcohol group, resulting in the formation of glycosylglycerol derivatives.
Substitution: Substitution reactions can occur at the glycosyl moiety, where different substituents can replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Oxidized fatty acyl derivatives.
Reduction: Glycosylglycerol derivatives with alcohol groups.
Substitution: Substituted glycosylglycerol derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and lipid metabolism.
Biology: Investigated for its role in cellular signaling and membrane structure.
Mechanism of Action
Gingerglycolipid B exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Gingerglycolipid B is unique among glycosylmonoacylglycerols due to its specific fatty acyl chain and glycosyl moiety. Similar compounds include:
Gingerglycolipid A: Another glycosylmonoacylglycerol found in ginger with similar biological activities.
Gingerglycolipid C: Exhibits strong binding interactions with 3CL pro of SARS-CoV-2, making it a potential therapeutic agent against COVID-19.
2-Linoleoylglycerol: Inhibits the activity of anandamide and 2-arachidonolyglycerol in humans.
This compound stands out due to its specific molecular structure and its potent anti-ulcer and anti-tumor activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h6-7,9-10,22-24,26-35,37-42H,2-5,8,11-21H2,1H3/b7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISGSDYAIIBMO-UMLSMIIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316111 | |
Record name | Gingerglycolipid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88168-90-5 | |
Record name | Gingerglycolipid B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88168-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gingerglycolipid B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088168905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gingerglycolipid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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